molecular formula C17H21NO B2607952 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole CAS No. 866008-60-8

2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole

Cat. No. B2607952
CAS RN: 866008-60-8
M. Wt: 255.361
InChI Key: AEWSLPHBCSTBNF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole, also known as DM-1, is a pyrrole derivative that has been the subject of much research in recent years. It is a novel and potent small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3). DM-1 has been shown to have a wide range of potential applications in the fields of drug discovery and development, cell biology, and medical research.

Scientific Research Applications

Antifungal Activity

A novel compound related to 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole, isolated from Datura metel L., demonstrated significant in vitro antifungal activity against Aspergillus and Candida species. This finding suggests potential use in developing new antimycotic drugs (Dabur et al., 2005).

Synthesis and Structural Analysis

A study focused on the synthesis of a penta-substituted pyrrole derivative, which includes structural analysis through various spectroscopic techniques. This research contributes to a deeper understanding of the compound's molecular structure and potential applications (Louroubi et al., 2019).

Electrochemical Applications

Research on aromatic pyrrole derivatives, including those with methyl groups on the pyrrole ring, explored their use in forming self-assembled monolayers on gold. This study is significant for improving properties of copolymerized poly(pyrrole) layers, relevant in various electrochemical applications (Schneider et al., 2017).

Antimicrobial Properties

Novel 1,5-benzodiazepine derivatives derived from pyrrolyl chalcones, including those similar to the queried compound, have been synthesized and evaluated for antimicrobial activity. This research suggests potential applications in antimicrobial drug development (Kumar et al., 2022).

Polymer Synthesis

Studies have been conducted on the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, including derivatives of the compound . This research holds significance for advancements in materials science, particularly in the area of conductive polymers (Sotzing et al., 1996).

properties

IUPAC Name

2,5-dimethyl-1-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11-6-9-15(18-12(2)7-8-13(18)3)16-14(11)10-17(4,5)19-16/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWSLPHBCSTBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N3C(=CC=C3C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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